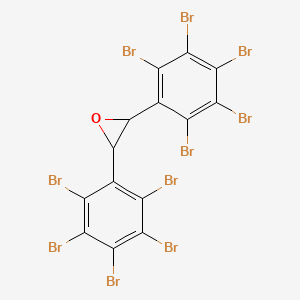![molecular formula C13H10O2 B14278567 2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane CAS No. 138853-11-9](/img/structure/B14278567.png)
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane is a compound that features a phenyl ring substituted with a buta-1,3-diyn-1-yl group and a 1,3-dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane typically involves the coupling of a phenylacetylene derivative with a butadiyne moiety. One common method is the oxidative acetylene coupling, which can be carried out using palladium or copper catalysts under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide
Reducing agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Halogenating agents: N-bromosuccinimide (NBS), iodine
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alkanes, alkenes, and halogenated phenyl derivatives .
Applications De Recherche Scientifique
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
- 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid
- 3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline
Uniqueness
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane is unique due to its combination of a butadiyne moiety with a 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
138853-11-9 |
|---|---|
Formule moléculaire |
C13H10O2 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-(4-buta-1,3-diynylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-11-5-7-12(8-6-11)13-14-9-10-15-13/h1,5-8,13H,9-10H2 |
Clé InChI |
CTTUEGDRLJQKRX-UHFFFAOYSA-N |
SMILES canonique |
C#CC#CC1=CC=C(C=C1)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)

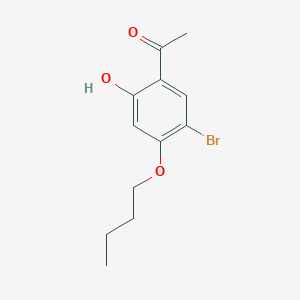
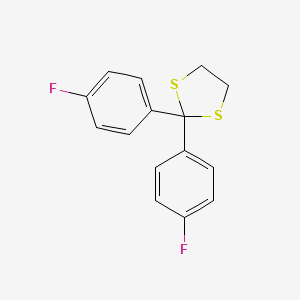
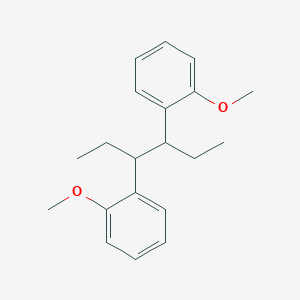
![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
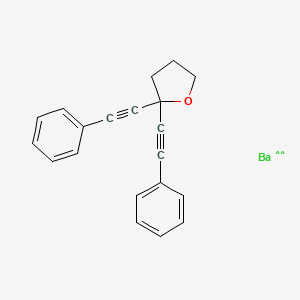
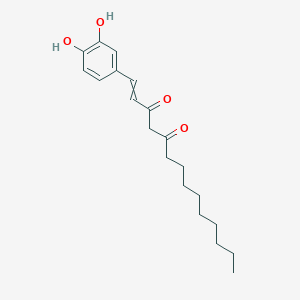
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)

